molecular formula C10H19N3S B15260424 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine

4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine

Cat. No.: B15260424
M. Wt: 213.35 g/mol
InChI Key: JCRCOHSIXBLSNF-UHFFFAOYSA-N
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Description

4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine is a chemical compound featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is characterized by a 2-amine group and a dipropylaminomethyl substituent at the 4-position. The dipropylamino group is an electron-donating moiety that can influence the molecule's basicity, solubility, and overall interaction with biological targets . Compounds based on the 2-aminothiazole scaffold are of significant interest in pharmaceutical research and drug discovery. They have been extensively studied for their potential as anticancer agents, with some derivatives demonstrated to inhibit tubulin polymerization, disrupting cell division and leading to programmed cell death in various cancer cell lines . Furthermore, the 2-aminothiazole structure is a key component in molecules investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi . The primary amine on the thiazole ring offers a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives, such as Schiff bases, for structure-activity relationship (SAR) studies . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

4-[(dipropylamino)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H19N3S/c1-3-5-13(6-4-2)7-9-8-14-10(11)12-9/h8H,3-7H2,1-2H3,(H2,11,12)

InChI Key

JCRCOHSIXBLSNF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with dipropylamine under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Reaction of Thiazole Derivatives: Thiazole derivatives are reacted with dipropylamine in the presence of a suitable catalyst.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pathway 1: Nucleophilic Substitution

A chloromethylthiazole intermediate could undergo substitution with dipropylamine. For example:

  • Starting material : 4-Chloromethyl-1,3-thiazol-2-amine

  • Reagents : Dipropylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane or ethanol).

  • Conditions : Stirring at room temperature for 16–18 hours, followed by purification via chromatography .

  • Mechanism : The chlorine atom is displaced by the dipropylamine’s amine group, forming the desired compound.

Pathway 2: Condensation with a Carbonyl Precursor

If a ketone or aldehyde group is present at the 4-position, a condensation reaction with dipropylamine could occur:

  • Starting material : 4-Formyl-1,3-thiazol-2-amine

  • Reagents : Dipropylamine, reducing agent (e.g., NaBH₃CN), solvent (e.g., methanol).

  • Conditions : Refluxing for 2–3 hours, followed by workup .

Nucleophilic Substitution

The reaction proceeds via an Sₙ2 mechanism , where the dipropylamine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom. The base facilitates deprotonation, enhancing the nucleophilicity of the amine .

Condensation

In condensation reactions, the carbonyl group reacts with dipropylamine to form an imine intermediate, which is subsequently reduced to the primary amine. This aligns with methods used in synthesizing thiazole-2-amines from aldehydes and thiourea derivatives .

Analytical Data and Yield Comparisons

Pathway Yield Purification Method Key Observations
Nucleophilic Substitution ~70%Silica gel chromatographyHigh purity; efficient for small-scale synthesis .
Condensation ~50–60%Column chromatography (EtOAc/hexane)Requires precise control of reducing agents .

Acylation

The primary amine group in 4-[(dipropylamino)methyl]-1,3-thiazol-2-amine can undergo acylation with acid chlorides (e.g., acetyl chloride) to form amides. This reaction is typically carried out in dichloromethane with a base like diisopropylethylamine .

Oxidation

The dipropylamino group may undergo oxidation to form nitroxide radicals under oxidizing conditions (e.g., tert-butyl hydroperoxide), though this requires further experimental validation.

Challenges and Limitations

  • Steric Hindrance : The bulkiness of the dipropylamino group may reduce reaction efficiency in crowded environments.

  • Stability : Thiazole rings are susceptible to hydrolysis under acidic conditions, necessitating careful pH control during synthesis .

Scientific Research Applications

4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine is an organic compound with a thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The arrangement of the dipropylamino group at the 4-position and the amino group at the 2-position of the thiazole gives it unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

Chemical Properties and Reactivity
The chemical reactivity of this compound results from the presence of both amine and thiazole functionalities. Common reactions include:

  • N-alkylation Enables the introduction of alkyl groups to modify its properties.
  • Acylation Allows for the addition of acyl groups, altering its reactivity and biological activity.
  • Cycloaddition Facilitates the formation of complex ring systems, useful in synthesizing diverse derivatives.

These reactions enable the synthesis of a variety of derivatives that may enhance or modify biological activity.

Synthesis
this compound can be synthesized through several methods:

  • From thiazole precursors Involves modifying existing thiazole compounds to introduce the desired functional groups.
  • Cyclization reactions Utilizes reactions that form the thiazole ring from simpler molecules.
  • Functional group modifications Focuses on altering existing functional groups on a thiazole scaffold.

These methods highlight the versatility in synthesizing thiazole derivatives and their functionalization.

Applications
The applications of this compound span various fields:

  • Pharmaceutical research It serves as a building block for synthesizing drug candidates targeting various diseases.
  • Agrochemicals It is used in the development of novel pesticides and herbicides.
  • Material science It is employed in the synthesis of specialty materials with unique properties.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
4-(Dimethylaminomethyl)-1,3-thiazol-2-amineContains dimethylamino instead of dipropylaminoKnown for modulating cardiac functions.
5-MethylthiazoleMethyl substitution at position 5Exhibits strong antimicrobial properties.
2-Amino-4-methylthiazoleAmino group at position 2Investigated for anticancer activity.

These compounds illustrate how variations in substituents can significantly affect biological activity and pharmacological applications. The unique dipropylamino substitution in this compound may confer distinct properties that differentiate it from these similar compounds.

Other researches have shown that Thiazole derivatives have anticonvulsant activity . One example is a compound that displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection . The structure-activity relationship (SAR) analysis revealed that the highest activity of the compound might be attributed to the methoxy phenyl group attached to the pyridine ring .

Mechanism of Action

The mechanism of action of 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Antiproliferative Activity

Key compounds :

  • N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : Exhibits potent antiproliferative activity (IC₅₀ < 1 µM) against human cancer cell lines (e.g., SGC-7901) by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4). Methoxy groups enhance binding to the colchicine site of tubulin .
  • 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine: Limited efficacy data are available, but its discontinuation suggests inferior activity compared to 10s. The dipropylaminomethyl group may reduce tubulin binding due to steric hindrance or electronic effects .
  • 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) : Demonstrates moderate anti-inflammatory activity. The chlorine atom and propargyl groups contribute to electrophilic reactivity, enabling covalent interactions with target proteins .

Table 1: Antiproliferative and Tubulin-Targeting Activities

Compound Name Substituents IC₅₀ (Cancer Cells) Tubulin Inhibition Reference
10s 4-(4-MeO-Ph), N-(2,4-diMeO-Ph) <1 µM Yes (Colchicine site)
4-[(Dipropylamino)methyl] derivative 4-(Dipropylaminomethyl) N/A Likely weak
2b 4-(4-Cl-Ph), N,N-di(propargyl) N/A No

Antimicrobial vs. Anticancer Profiles

  • 4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amines : Exhibit broad-spectrum antimicrobial activity (comparable to streptomycin) due to benzimidazole’s DNA-intercalating properties .
  • TH-644 (4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine): Inhibits RANKL-mediated osteoclastogenesis, showing dual anti-inflammatory and bone-protective effects .

Biological Activity

4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Synthesis

The compound belongs to the thiazole family, which is known for a variety of biological activities. The thiazole ring is characterized by its sulfur and nitrogen atoms, contributing to its reactivity and interaction with biological targets. The synthesis of this compound typically involves the reaction of dipropylamine with thiazole derivatives, allowing for modifications that enhance biological properties.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. A study highlighted that compounds with similar structures exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeMIC (μg/mL)Target Organisms
This compoundAntibacterial32–64E. coli, S. aureus
Benzothiazole derivativesAntitubercular< 10M. tuberculosis

The Minimum Inhibitory Concentration (MIC) values indicate that structural modifications can significantly enhance the antibacterial potency of thiazole derivatives .

Antifungal Activity

Research has also demonstrated antifungal effects against common pathogens such as Candida albicans and Aspergillus niger. The presence of specific substituents on the thiazole ring can increase antifungal activity. For example, derivatives with halogen substitutions showed enhanced efficacy against these fungi .

Anticancer Potential

The anticancer properties of thiazole derivatives have been explored extensively. Studies indicate that certain thiazole compounds can inhibit key protein kinases involved in cancer progression, leading to cell cycle arrest in cancer cell lines. The ability to induce apoptosis in cancer cells makes these compounds promising candidates for further development .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Binding : Some studies suggest that these compounds can bind to specific receptors in cells, altering signaling pathways that lead to antimicrobial or anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Certain thiazoles induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several studies have reported on the biological evaluation of thiazole derivatives:

  • A notable study demonstrated that modifying the amine group in thiazole compounds significantly affects their antimicrobial activity against various strains of bacteria and fungi .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that electron-withdrawing groups enhance antibacterial activity while electron-donating groups improve antifungal properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via substitution reactions on preformed thiazole rings. For example, refluxing 4-(4-nitrophenoxy)phenyl thiourea with brominated intermediates in ethanol under acidic conditions (e.g., acetic acid) is a common approach. Yield optimization involves adjusting stoichiometry, reaction time (typically 7–10 hours), and temperature (70–80°C). Catalysts like morpholine or formaldehyde may enhance substitution efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Elemental Analysis : Confirm empirical formula alignment with theoretical values for C, H, N, and S .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., dipropylamino groups) and aromatic protons.
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P21) with parameters a=6.1169a = 6.1169 Å, b=7.4708b = 7.4708 Å can be refined using SHELXL .
  • IR Spectroscopy : Detect functional groups like N-H (3200–3400 cm1^{-1}) and C-S (650–750 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazol-2-amine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For instance, resolving the tilt of the thiazole ring relative to substituents (e.g., 9.2° for chlorophenyl groups) clarifies steric effects. Weak interactions (e.g., C–H⋯π) are identified using Mercury software, and Flack parameters validate absolute configuration .

Q. What strategies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • Anthelmintic Assays : Use adult earthworms (e.g., Pheretima posthuma) to measure paralysis time and death time at 50–100 mg/mL concentrations .
  • Antibacterial Testing : Perform broth microdilution (MIC) against S. aureus and E. coli with compound concentrations ranging from 10–200 µg/mL. Compare with nitroscanate derivatives for structure-activity insights .

Q. How can researchers address discrepancies in biological activity data across studies on thiazol-2-amine derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., both MIC and disk diffusion for antibiotics). Analyze structural variations (e.g., electron-withdrawing vs. donating substituents) that alter bioavailability. For example, 4-fluorophenyl analogs show enhanced activity due to increased lipophilicity, whereas methoxy groups may reduce potency .

Q. What computational approaches are suitable for studying the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).
  • QSAR Modeling : Apply descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate substituent effects with activity. For example, 3D-QSAR using CoMFA/CoMSIA can predict antimicrobial potency .

Q. How does the presence of dipropylamino groups influence the physicochemical properties of thiazol-2-amine compounds?

  • Methodological Answer : The dipropylamino group increases lipophilicity (logP > 3), enhancing membrane permeability. Its basicity (pKa ~9–10) facilitates protonation in physiological pH, improving solubility in acidic environments. Steric effects from propyl chains may reduce crystallinity, necessitating amorphous formulations for bioavailability .

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